Ru/SL-J212-1 Outperforms Rh-BINAP and Rh-DuPhos in Tetrasubstituted Ene-Ester Asymmetric Hydrogenation — Ligand Screen with 384 Combinations
In a high-throughput microscale screen evaluating 384 combinations of Ru, Ir, and Rh metal precursors with diverse chiral ligands for asymmetric hydrogenation of a tetrasubstituted ene-ester (substrate 4a), Rh catalysts derived from the widely used ligand families BINAP and DuPhos afforded no conversion [1]. In marked contrast, the combination of (COD)Ru(Me-allyl)₂ with Josiphos SL-J212-1 was the only system to deliver both useful conversion and high enantioselectivity, achieving >90% ee (Table 1, entry 1) [1]. Subsequent optimization demonstrated that addition of HBF₄·OEt₂ (0.9 equiv) dramatically increased conversion to 96% while maintaining 99% ee (2.7 mol% Ru, r.t., 500 psi H₂, 18 h), and the process was successfully executed on 1.89 kg scale to provide 2.3 kg of hydrogenated product in 84% isolated yield with 99% ee [1].
| Evidence Dimension | Catalytic performance in asymmetric hydrogenation of tetrasubstituted ene-ester (substrate 4a) |
|---|---|
| Target Compound Data | Ru/SL-J212-1: 96% conversion, 99% ee (optimized conditions: 2.7 mol% Ru, r.t., 0.9 equiv HBF₄·OEt₂, 500 psi H₂, 18 h); 84% isolated yield at 1.89 kg scale |
| Comparator Or Baseline | Rh-BINAP: 0% conversion. Rh-DuPhos: 0% conversion. Unoptimized Ru/SL-J212-1: 30% conversion, 91% ee (entry 1) |
| Quantified Difference | ΔConversion: 96% (SL-J212-1 optimized) vs 0% (BINAP/DuPhos) — qualitative functional vs. non-functional differentiation; within SL-J212-1 itself, HBF₄·OEt₂ additive improved conversion from 30% to 96% (Δ = 66 percentage points) |
| Conditions | Microscale hydrogenation: 500 psi H₂, 50 °C (initial screen) or r.t. (optimized), 18 h; substrate = Boc-protected tetrasubstituted piperidine ene-ester; 384 combinations screened |
Why This Matters
This head-to-head screen at Merck establishes that SL-J212-1 is functionally differentiated from the most commonly deployed privileged ligand classes (BINAP, DuPhos) for this challenging tetrasubstituted olefin substrate class, and that the di(2-furyl)phosphino motif is essential — a diphenylphosphino Josiphos analog did not reproduce this result in the same screen.
- [1] Molinaro, C.; Shultz, S.; Roy, A.; Lau, S.; Trinh, T.; Angelaud, R.; O'Shea, P. D.; Abele, S.; Cameron, M.; Corley, E.; Funel, J.-A.; Steinhuebel, D.; Weisel, M.; Krska, S. W. A Practical Synthesis of Renin Inhibitor MK-1597 (ACT-178882) via Catalytic Enantioselective Hydrogenation and Epimerization of Piperidine Intermediate. J. Org. Chem. 2011, 76 (4), 1062–1071. View Source
